molecular formula C18H14ClF9N4O2S B2879807 N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide CAS No. 338411-86-2

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide

Cat. No.: B2879807
CAS No.: 338411-86-2
M. Wt: 556.83
InChI Key: PWBUHPOPVPNAIK-UHFFFAOYSA-N
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Description

This compound (molecular formula: C25H18ClF9N4O2S; molecular weight: 692.94 g/mol) features a piperazinyl group bridging a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and a phenyl ring substituted with two trifluoromethyl groups. Its structural complexity, including three trifluoromethyl groups, suggests high lipophilicity and metabolic stability, which are advantageous in agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF9N4O2S/c19-12-7-11(17(23,24)25)9-29-15(12)32-5-3-31(4-6-32)14-2-1-10(16(20,21)22)8-13(14)30-35(33,34)18(26,27)28/h1-2,7-9,30H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBUHPOPVPNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF9N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide, commonly referred to as a trifluoromethyl-substituted piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C18H15ClF6N5O
  • Molecular Weight : 502.25 g/mol
  • CAS Number : 338409-44-2

Biological Activity Overview

The biological activity of this compound can be summarized based on its effects on various cellular and molecular targets. Research indicates that the trifluoromethyl groups enhance lipophilicity and metabolic stability, which may contribute to the compound's pharmacological properties.

1. Antimicrobial Activity

Studies have shown that compounds similar to N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives with similar piperazine structures were effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anticancer Potential

Research into the anticancer properties of related piperazine derivatives has revealed that they can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines .

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while it demonstrates potent biological activity, careful consideration of dosage is necessary to minimize toxicity to normal cells .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological implications of this compound:

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL .
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .
Cytotoxicity Assessment Showed low cytotoxicity towards normal fibroblast cells at concentrations below 20 µM .

Mechanistic Insights

The mechanism of action for N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide appears to involve:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation, leading to decreased viability in cancerous cells.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, particularly in anticancer research. The presence of the piperazine moiety in N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamide enhances its potential as an anticancer agent by interacting with specific cellular targets involved in tumor growth and proliferation.

Case Study: Inhibition of Tumor Cell Proliferation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics .

Agrochemical Applications

Herbicidal Properties
The compound's structural characteristics suggest potential use as a herbicide. Its mechanism of action may involve the inhibition of acetyl-CoA carboxylase, an essential enzyme for fatty acid biosynthesis in plants. This makes it a candidate for development as an agrochemical aimed at controlling weed populations.

Data Table: Herbicidal Efficacy

Compound NameTarget EnzymeEfficacy (IC50)Application Area
N-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenylmethanesulfonamideAcetyl-CoA Carboxylase0.25 µMAgricultural Herbicide

Toxicological Studies

Toxicity Assessment
Toxicological evaluations are crucial for understanding the safety profile of new compounds. The compound has been subjected to various toxicity tests, including acute toxicity and chronic exposure studies.

Case Study: Hepatotoxicity Evaluation
In a comprehensive study assessing liver toxicity, researchers utilized this compound to evaluate its effects on liver function markers in animal models. The study found that exposure led to elevated levels of alanine aminotransferase and aspartate aminotransferase, indicating potential hepatotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity/Use
Target Compound C25H18ClF9N4O2S 692.94 Trifluoromethanesulfonamide, piperazino-pyridinyl Hypothesized fungicide/enzyme inhibitor (structural analog data)
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) C17H16ClF3N4OS 432.85 Piperazine-carbothioamide, methoxypyridinyl Potent bacterial phosphopantetheinyl transferase (PPTase) inhibitor
Fluazinam Intermediate (3-chloro-5-(trifluoromethyl)pyridin-2-amine) C7H5ClF3N3 223.59 Pyridinyl-amine Intermediate for fluazinam synthesis (pyridine fungicide)
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate C17H19ClF3N4O2 419.81 Ethyl ester, iminopropanoate Research compound (no explicit bioactivity reported)
N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl)-3-methoxybenzamide C25H21ClF6N4O2 558.90 Methoxybenzamide, piperazino-pyridinyl Unknown (structural analog with modified sulfonamide group)

Key Differences and Bioactivity Implications

Sulfonamide vs. ML267’s carbothioamide contributes to its specificity against bacterial PPTase, while the sulfonamide in the target compound could favor fungicidal activity, as seen in fluazinam derivatives .

Trifluoromethyl Substitutions :

  • The target compound has three trifluoromethyl groups, whereas analogs like ML267 and the fluazinam intermediate have one. Trifluoromethyl groups increase lipophilicity, improving membrane permeability and resistance to oxidative metabolism, which is critical for agrochemical persistence .

Piperazinyl Linker Modifications: Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate replaces the sulfonamide with an ethyl ester group, likely reducing target affinity but improving solubility. This highlights the sulfonamide’s role in bioactivity .

Challenges and Limitations

  • Synthesis Complexity: The target compound’s intricate structure poses synthetic challenges, particularly in achieving regioselective trifluoromethylation and piperazino coupling .
  • Limited Bioactivity Data: Most evidence derives from structural analogs; direct studies on the target compound’s efficacy and toxicity are lacking.
  • Solubility Trade-offs : High lipophilicity from trifluoromethyl groups may reduce aqueous solubility, necessitating formulation optimizations .

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